

# Application Notes and Protocols for the Synthesis of 3'-Nitropropiophenone from Benzene

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## Compound of Interest

Compound Name: **3'-Nitropropiophenone**

Cat. No.: **B093426**

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This document provides a detailed protocol for the synthesis of **3'-Nitropropiophenone**, a valuable intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. [1] The synthesis is a two-step process beginning with the Friedel-Crafts acylation of benzene to yield propiophenone, followed by the nitration of propiophenone to produce the final product, **3'-Nitropropiophenone**.

## Reaction Pathway

The overall synthesis involves two key transformations:

- Step 1: Friedel-Crafts Acylation: Benzene is acylated with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride, to form propiophenone.[2]
- Step 2: Nitration: Propiophenone is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the meta position of the benzene ring, yielding **3'-Nitropropiophenone**.[3]

## Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

Step	Reactant 1	Reactant 2	Catalyst /Reagent	Solvent	Temperature	Reaction Time	Yield
1. Acylation	Benzene	Propionyl Chloride	Aluminum Chloride ( $\text{AlCl}_3$ )	Benzene	10°C then reflux	~30 minutes	~63%
2. Nitration	Propiophenone	Nitric Acid (conc.)	Sulfuric Acid (conc.)	None	-5 to 0°C	~45 minutes	~55%

## Experimental Protocols

### Step 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts acylation procedures.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Materials:

- Benzene (anhydrous)
- Propionyl chloride
- Aluminum chloride (anhydrous)
- Ice
- Water
- Saturated sodium carbonate solution
- Round-bottom flask (250 mL)
- Stirring apparatus
- Dropping funnel

- Condenser
- Heating mantle

**Procedure:**

- Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a fume hood. Ensure all glassware is dry.
- To the flask, add 22 g of anhydrous aluminum chloride and 37 mL of anhydrous benzene.
- Cool the flask in a cold-water bath to approximately 10°C.
- While stirring, slowly add propionyl chloride from the dropping funnel to the benzene-aluminum chloride mixture.
- After the addition is complete, remove the cold-water bath and heat the mixture to reflux for about 30 minutes to complete the reaction.
- After reflux, cool the reaction mixture and slowly pour it over a mixture of crushed ice and water to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium carbonate solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.
- The resulting propiophenone can be further purified by vacuum distillation.

## Step 2: Synthesis of 3'-Nitropropiophenone via Nitration

This protocol is based on the nitration of similar aromatic ketones.[\[7\]](#)[\[8\]](#)

**Materials:**

- Propiophenone
- Concentrated sulfuric acid ( $H_2SO_4$ )

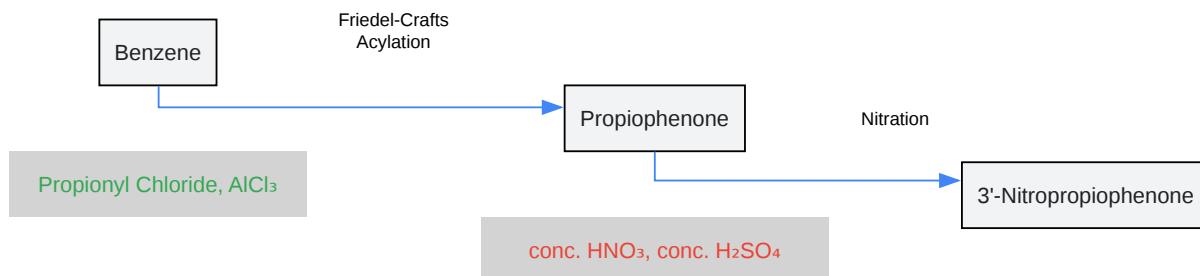
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Ice
- Ethanol
- Erlenmeyer flask (1 L, wide-mouthed)
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice-salt bath

**Procedure:**

- In a 1 L wide-mouthed Erlenmeyer flask, place 150 mL of concentrated sulfuric acid.
- Immerse the flask in an ice-salt bath and cool the acid to 0°C or below.
- While stirring vigorously, slowly add 0.5 moles of propiophenone, ensuring the temperature does not exceed 5°C.
- Prepare the nitrating mixture by carefully adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid and cool it.
- Add the cooled nitrating mixture dropwise to the propiophenone-sulfuric acid solution. Maintain the reaction temperature at 0°C or below. The addition should take approximately 45 minutes.
- After the addition is complete, continue stirring for an additional 10 minutes.
- Pour the reaction mixture into a beaker containing 750 g of crushed ice and 1.5 L of water with vigorous stirring.
- The product, **3'-Nitropropiophenone**, will precipitate as a yellow solid.

- Filter the solid using suction filtration and wash it with cold water to remove any remaining acid.
- Further purification can be achieved by recrystallization from ethanol. The melting point of **3'-Nitropropiophenone** is approximately 98-101°C.[9][10]

## Visualized Synthesis Pathway



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Caption: Synthesis pathway of **3'-Nitropropiophenone** from Benzene.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 3'-Nitropropiophenone from Benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093426#synthesis-of-3-nitropropiophenone-from-benzene]

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